molecular formula C13H9BClFN2O5 B12641836 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12641836
M. Wt: 338.48 g/mol
InChI Key: DXESNWXHBVLKNW-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a nitrophenylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with appropriate reagents to introduce the carbamoyl and fluorobenzeneboronic acid groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to include more efficient and cost-effective methods. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can participate in reduction reactions to modify the nitro group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction reactions, and bases or acids for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of probes and sensors for detecting specific biological molecules.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent. The nitrophenylcarbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid.

    2-Chloro-5-nitrophenylboronic acid: Shares similar structural features but lacks the carbamoyl and fluorobenzeneboronic acid groups.

    5-Nitro-2-chlorobenzoic acid: Another related compound with similar reactivity.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H9BClFN2O5

Molecular Weight

338.48 g/mol

IUPAC Name

[5-[(2-chloro-5-nitrophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BClFN2O5/c15-10-3-2-8(18(22)23)6-12(10)17-13(19)7-1-4-11(16)9(5-7)14(20)21/h1-6,20-21H,(H,17,19)

InChI Key

DXESNWXHBVLKNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F)(O)O

Origin of Product

United States

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